molecular formula C9H4BrClFNO B12852597 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile

Cat. No.: B12852597
M. Wt: 276.49 g/mol
InChI Key: RLMGILFQCXKDSA-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile is a chemical compound with the molecular formula C9H4BrClFNO and a molecular weight of 276.49 g/mol It is a derivative of benzoylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

The synthesis of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The choice of reagents, catalysts, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a common method for synthesizing this compound and its derivatives.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and molecular interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is often studied through various biochemical and molecular biology techniques.

Comparison with Similar Compounds

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H4BrClFNO

Molecular Weight

276.49 g/mol

IUPAC Name

3-(3-bromo-6-chloro-2-fluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7(14)3-4-13/h1-2H,3H2

InChI Key

RLMGILFQCXKDSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CC#N)F)Br

Origin of Product

United States

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